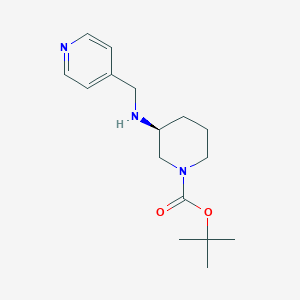

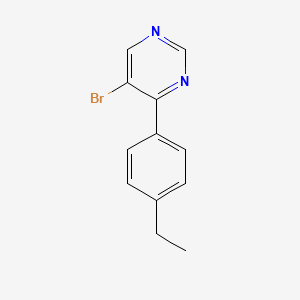

5-Bromo-4-(4-ethylphenyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

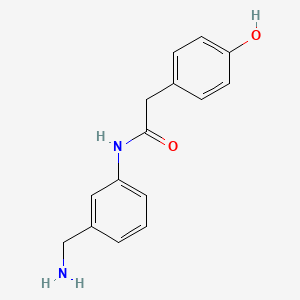

5-Bromo-4-(4-ethylphenyl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and an ethylphenyl group in the compound suggests potential for chemical reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of precursor compounds . In the case of 5-bromo derivatives, the introduction of the bromine atom can be performed using elemental bromine or brominating reagents . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which could be adapted for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction (XRD), which provides information on the conformation and arrangement of the molecules . Additionally, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis can be used to determine the molecular geometry, vibrational wavenumbers, and electronic properties of the compound .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form larger heterocyclic systems . The reactivity of the bromine atom also allows for cross-coupling reactions, which are useful in the synthesis of more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine can be inferred from studies on similar brominated pyrimidines. These compounds typically exhibit solid-state properties that can be characterized by their melting points, solubility, and crystal structures . The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the pyrimidine ring. Computational analysis and molecular docking studies can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the potential biological activity of the compound .

科学研究应用

1. Electrophilic Alkylation of Arenes

- Application Summary: This compound is used in the synthesis of medicinally important 4-aryl-5-alkynylpyrimidines . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .

- Methods of Application: The approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .

- Results or Outcomes: The study resulted in a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines .

2. Synthesis of Triazole-Pyrimidine Hybrids

- Application Summary: Triazole-pyrimidine hybrids synthesized using 5-Bromo-4-(4-ethylphenyl)pyrimidine have shown promising neuroprotective and anti-inflammatory properties . They have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

3. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .

- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

4. Synthesis of Biologically Active Compounds

- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.

- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

5. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Application Summary: 5-Bromopyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds have potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Methods of Application: The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of carbon-carbon bonds by the reaction of a metal-organic compound (a nucleophile) with an organic halide (an electrophile) .

- Results or Outcomes: The study resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

6. Synthesis of Biologically Active Compounds

- Application Summary: 5-Bromo-4-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.

- Results or Outcomes: The outcomes also vary widely, but in general, this compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.

安全和危害

属性

IUPAC Name |

5-bromo-4-(4-ethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNSADRHQQYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650035 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(4-ethylphenyl)pyrimidine | |

CAS RN |

951884-40-5 |

Source

|

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)